molecular formula C24H17FN2O4S2 B12160712 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12160712
M. Wt: 480.5 g/mol
InChI Key: WVHALGIAOKSOOR-UHFFFAOYSA-N
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Description

The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a unique combination of functional groups, including a benzothiazole ring, a fluorophenyl group, and a pyrrolidine-2,3-dione core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, which can be synthesized from 2-aminothiophenol and ethyl bromoacetate under basic conditions. The resulting ethoxybenzothiazole is then coupled with a fluorophenyl derivative through a palladium-catalyzed cross-coupling reaction.

The pyrrolidine-2,3-dione core is introduced via a cyclization reaction involving an appropriate dione precursor and a thiophene derivative. The final step involves the formation of the hydroxy(thiophen-2-yl)methylidene moiety through a condensation reaction under acidic or basic conditions, depending on the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery, waste management, and product purification.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of alcohols from the carbonyl groups.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe for studying enzyme activity or as a ligand for receptor binding studies. Its structural features suggest potential interactions with various biological targets, including proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the benzothiazole and fluorophenyl groups suggests possible activity against certain types of cancer or infectious diseases. Further studies would be needed to evaluate its efficacy and safety in preclinical and clinical settings.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics such as fluorescence or conductivity, making it useful in the production of sensors, displays, or other electronic devices.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring could facilitate binding to protein active sites, while the fluorophenyl group might enhance cell membrane permeability. The hydroxy(thiophen-2-yl)methylidene moiety could participate in hydrogen bonding or other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different halogen substituents.

This detailed overview provides a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H17FN2O4S2

Molecular Weight

480.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O4S2/c1-2-31-15-8-9-16-18(12-15)33-24(26-16)27-20(13-5-3-6-14(25)11-13)19(22(29)23(27)30)21(28)17-7-4-10-32-17/h3-12,20,29H,2H2,1H3

InChI Key

WVHALGIAOKSOOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)F

Origin of Product

United States

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